molecular formula C25H37NO5S B3026358 16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid CAS No. 1810710-69-0

16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid

Cat. No. B3026358
M. Wt: 463.6 g/mol
InChI Key: GFHRZNBJDWPKHL-FIIKIIMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to be a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid with the structure 4,7,10,13,16,19-docosahexaenoic acid (22:6(n-3)). DHA is a key component of the human diet, essential for neurological development and retinal function. The specific compound mentioned includes additional functional groups, such as an amino and a carboxylic acid group, which may alter its biological activity and metabolism compared to DHA.

Synthesis Analysis

The biosynthesis of DHA involves a series of desaturation and elongation steps. According to the research, the precursor 24:6(n-3) is produced in the endoplasmic reticulum and preferentially moves to peroxisomes for a cycle of β-oxidation, rather than being used for membrane lipid synthesis . This process is tightly regulated and involves the conversion of 24:6(n-3) to 22:6(n-3), with the latter being less prone to further β-oxidation and more likely to be incorporated into membrane lipids .

Molecular Structure Analysis

The structure of DHA consists of a 22-carbon chain with six cis double bonds, which are essential for its function in biological membranes. The compound has a modified structure with additional groups attached to the DHA backbone. The presence of these groups could influence the molecule's interaction with enzymes and its integration into cellular structures.

Chemical Reactions Analysis

DHA can undergo various chemical reactions, including lipoxygenation and autooxidation. In the retina, DHA serves as a substrate for lipoxygenase, producing hydroxy derivatives such as 11-hydroxy-4,7,9-(trans)13,16,19 docosahexaenoic acid . The autooxidation of DHA can result in the formation of multiple hydroxy isomers, which have been identified and characterized by chromatography and mass spectrometry . These reactions are significant as they can lead to the formation of bioactive metabolites with diverse physiological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of DHA and its derivatives are influenced by the degree of unsaturation and the presence of functional groups. The hydrophobic nature of the long carbon chain and the kinks introduced by the cis double bonds make DHA an important component of cell membranes, affecting fluidity and permeability. The additional functional groups in the compound of interest would likely increase its polarity and potentially its reactivity, altering its physical and chemical behavior compared to DHA.

Scientific Research Applications

Bioactive Metabolites of Docosahexaenoic Acid

Research has identified over 70 biologically active metabolites derived from DHA, emphasizing its role in generating specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. These metabolites demonstrate wide-ranging biological effects, including enhancing energy expenditure, stimulating lipid catabolism, modulating immune responses, aiding in inflammation resolution, and promoting wound healing and tissue regeneration. Their beneficial actions span neuroprotection, anti-hypertension, anti-hyperalgesia, anti-arrhythmia, and anti-tumorigenesis, highlighting the versatile applications of DHA derivatives in health and disease management (Kuda, 2017).

Novel Eicosanoid and Docosanoid Mediators

DHA is also a precursor to potent bioactive mediators like resolvins and protectins, which have both anti-inflammatory and protective properties. The discovery of these mediators, which are synthesized by new pathways, underscores the molecular basis of the beneficial actions attributed to omega-3 fatty acids in human diseases. These findings support the exploration of DHA and its derivatives for their potential implications in preventing and treating various health conditions (Serhan, 2005).

DHA in Brain Development and Cognitive Function

Several studies have investigated the role of DHA in brain development and cognitive function. For instance, DHA's effects on the autonomic nervous system have been proposed as a mechanism linking it to cognitive function and cardiovascular health. This hypothesis integrates the impact of DHA on basic cognitive components related to arousal and attention, offering insights into its comprehensive benefits for cognitive health and development (Gustafson, Colombo, & Carlson, 2008).

Furthermore, DHA's role in the central nervous system, particularly as a structural constituent of membranes, highlights its importance in neuronal cell growth, differentiation, and signaling. This underscores the potential of DHA intake to contribute to optimal conditions for brain development, with evidence pointing towards its effects varying by gender and genetic factors (Lauritzen et al., 2016).

Emerging Role in Neurological Diseases

The exploration of phospholipids and lysophospholipids as carriers for DHA delivery to the brain presents new preventive and therapeutic strategies for neurological diseases. Given DHA's essential role in neural development, learning, and vision, enhancing its cerebral accretion through specific lipid forms could advance the treatment of neurodegenerative conditions, including Parkinson’s and Alzheimer’s diseases (Hachem & Nacir, 2022).

properties

IUPAC Name

(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-amino-2-carboxyethyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO5S/c1-2-3-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-10-8-6-4-5-7-9-11-13-16-19-24(28)29/h3,5-8,10-15,18,21-23,27H,2,4,9,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t21-,22-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHRZNBJDWPKHL-FIIKIIMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 2
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 3
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 4
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 5
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 6
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid

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